molecular formula C17H31N5O7 B1529488 Boc-Gly-Gly-Gly-Lys-OH CAS No. 250290-81-4

Boc-Gly-Gly-Gly-Lys-OH

Cat. No. B1529488
CAS RN: 250290-81-4
M. Wt: 417.5 g/mol
InChI Key: URWOXYLAOMHRQJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Gly-Gly-Gly-Lys-OH” is a peptide sequence that is often used in peptide synthesis . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine group of amino acids . The “Gly” and “Lys” refer to the amino acids glycine and lysine, respectively .


Synthesis Analysis

The synthesis of peptides like “Boc-Gly-Gly-Gly-Lys-OH” often involves the use of Boc-protected amino acids . The Boc group is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .


Molecular Structure Analysis

The molecular structure of a similar compound, “Boc-Gly-Gly-OH”, has been reported . It has a molecular formula of C9H16N2O5 and a mono-isotopic mass of 232.105927 Da . The structure of “Boc-Gly-Gly-Gly-Lys-OH” would be similar, but with an additional glycine and lysine residue.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Boc-Gly-Gly-Gly-Lys-OH” would likely involve the coupling of Boc-protected amino acids . This can be achieved through various methods, such as the use of coupling reagents or solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Boc-Gly-Gly-OH”, have been reported . It has a density of 1.2±0.1 g/cm3, a boiling point of 315.9±25.0 °C at 760 mmHg, and a flash point of 144.9±23.2 °C . The properties of “Boc-Gly-Gly-Gly-Lys-OH” would be similar, but may vary due to the additional glycine and lysine residue.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Boc-Gly-Gly-Gly-Lys-OH is commonly employed in solid-phase peptide synthesis. In this method, the Boc group serves as a protecting group for the amino acid residues. During SPPS, the peptide chain is elongated step by step on a solid support, allowing efficient and controlled assembly of complex peptides. Boc-Gly-Gly-Gly-Lys-OH acts as a building block for constructing longer peptides with specific sequences .

Environmentally Conscious Peptide Synthesis

Researchers are increasingly focused on environmentally friendly synthetic methods. Boc-Gly-Gly-Gly-Lys-OH plays a role in water-based peptide synthesis, which avoids the use of organic solvents. By utilizing microwave-assisted coupling reactions of nanosized reactants, nanoparticles, and nanomicelles, Boc-Gly-Gly-Gly-Lys-OH contributes to greener peptide production .

Neuroprotective Drug Analog Synthesis

Boc-Gly-Gly-Gly-Lys-OH participates in the synthesis of analogs for neuroprotective drugs. These compounds are designed to mimic natural peptides with potential therapeutic effects on neurological disorders. By modifying the Boc-Gly-Gly-Gly-Lys-OH backbone, researchers can explore novel drug candidates .

Promoter for Allylation Reactions

In organic synthesis, Boc-Gly-Gly-Gly-Lys-OH acts as a promoter for allylation reactions. Allylation involves introducing an allyl group into a molecule, often leading to valuable intermediates for further chemical transformations. Boc-Gly-Gly-Gly-Lys-OH facilitates these reactions, expanding its utility in synthetic chemistry .

Antibody-Drug Conjugates (ADCs)

Boc-Gly-Gly-Gly-Lys-OH, when modified with a cleavable linker, finds application in antibody-drug conjugates (ADCs). ADCs combine the specificity of antibodies with the potency of cytotoxic drugs. The Boc group allows controlled release of the drug payload upon internalization by target cells, enhancing therapeutic efficacy .

Enzyme Substrate and Inhibitor Preparation

Short protected peptide fragments derived from Boc-Gly-Gly-Gly-Lys-OH are useful for solution-phase synthesis. These fragments serve as enzyme substrates or inhibitors, aiding in biochemical studies and drug development. Researchers can tailor these peptides to interact with specific enzymes, providing valuable insights into biological processes .

Safety and Hazards

The safety and hazards associated with “Boc-Gly-Gly-Gly-Lys-OH” would likely be similar to those of other Boc-protected peptides. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Boc-Gly-Gly-Gly-Lys-OH, also known as N-tert-butyloxycarbonyl-glycyl-glycine, is a chemical compound that is commonly used as an amino acid protecting group . The primary targets of this compound are the amino groups of amino acids, specifically glycine residues .

Mode of Action

The compound interacts with its targets by attaching to the amino groups of the glycine residues, thereby protecting these groups from undergoing any unwanted side reactions during peptide synthesis . This is achieved through the esterification reaction, which synthesizes N-Boc amino acid esters for peptide chemistry .

Biochemical Pathways

The biochemical pathways affected by Boc-Gly-Gly-Gly-Lys-OH primarily involve peptide synthesis. The compound acts as a protecting group that is added during the synthesis of peptides or proteins. Once the appropriate conditions are met, the protecting group is removed, allowing the peptide chain to elongate .

Result of Action

The molecular and cellular effects of Boc-Gly-Gly-Gly-Lys-OH’s action primarily involve the successful synthesis of peptides or proteins without unwanted side reactions .

Action Environment

The action, efficacy, and stability of Boc-Gly-Gly-Gly-Lys-OH can be influenced by various environmental factors. For instance, while the compound is stable under normal temperatures, it may degrade under high temperatures, direct sunlight, or humid conditions . Therefore, it is typically stored under controlled conditions to maintain its stability and effectiveness .

properties

IUPAC Name

(2S)-6-amino-2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N5O7/c1-17(2,3)29-16(28)21-9-13(24)19-8-12(23)20-10-14(25)22-11(15(26)27)6-4-5-7-18/h11H,4-10,18H2,1-3H3,(H,19,24)(H,20,23)(H,21,28)(H,22,25)(H,26,27)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWOXYLAOMHRQJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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